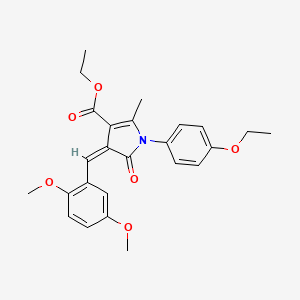
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Vue d'ensemble
Description
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BDCAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BDCAA belongs to the class of benzodioxine derivatives, which have been reported to exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant effects.
Mécanisme D'action
The exact mechanism of action of N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. For example, N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been reported to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cellular stress response. N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been reported to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help protect cells from oxidative damage. N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. Finally, N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is that it is a synthetic compound that can be easily synthesized in the laboratory. This allows researchers to study its biological effects and potential therapeutic applications in a controlled environment. However, one limitation of N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration route for N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Orientations Futures
There are several future directions for research on N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide's potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, more research is needed to elucidate the mechanism of action of N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide and to optimize its therapeutic potential.
Applications De Recherche Scientifique
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been investigated for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cancer research, N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been reported to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In cardiovascular disease, N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anti-inflammatory and antioxidant effects, which may help prevent the development of atherosclerosis.
Propriétés
IUPAC Name |
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(18-14-6-4-2-1-3-5-7-14)13-8-9-15-16(12-13)21-11-10-20-15/h8-9,12,14H,1-7,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPOPLDYGULAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4647487.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4647492.png)
![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4647493.png)
![N-(4-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4647496.png)


![3-[(3-phenyl-2-propen-1-yl)amino]-1-adamantanol hydrochloride](/img/structure/B4647518.png)
![4-{4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4647526.png)



![4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4647542.png)
![3-(3-hydroxyphenyl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4647558.png)